2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid 2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1135283-34-9
VCID: VC2633633
InChI: InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-8-6-18(7-9-19)12-11(16)10(13(20)21)4-5-17-12/h4-5H,6-9H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2Cl)C(=O)O
Molecular Formula: C15H20ClN3O4
Molecular Weight: 341.79 g/mol

2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid

CAS No.: 1135283-34-9

Cat. No.: VC2633633

Molecular Formula: C15H20ClN3O4

Molecular Weight: 341.79 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid - 1135283-34-9

Specification

CAS No. 1135283-34-9
Molecular Formula C15H20ClN3O4
Molecular Weight 341.79 g/mol
IUPAC Name 3-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-8-6-18(7-9-19)12-11(16)10(13(20)21)4-5-17-12/h4-5H,6-9H2,1-3H3,(H,20,21)
Standard InChI Key BQEVNJWCIQUOSK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2Cl)C(=O)O

Introduction

Chemical Properties and Structure

2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid is characterized by the following properties:

PropertyValue
Molecular FormulaC15H20ClN3O4
Molecular Weight341.79 g/mol
CAS Number683241-92-1
Synonyms6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid; 6-[4-(tert-Butoxycarbonyl)piperazino]-5-chloronicotinic acid; 5-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Creation Date2006-10-26
Last Modified2025-03-08

The compound contains several key structural features:

  • A chlorinated pyridine ring with a carboxylic acid group at the 3-position (or 5-position, depending on the naming convention)

  • A piperazine ring attached to the pyridine

  • A tert-butoxycarbonyl (Boc) protecting group on one nitrogen of the piperazine

The presence of the Boc protecting group is significant as it allows for selective reactions at the unprotected nitrogen of the piperazine, making this compound valuable in multistep organic syntheses.

Synthesis Methods

The synthesis of 2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid typically involves several key steps:

Protection of Piperazine

The starting material often involves the protection of one nitrogen of piperazine using di-tert-butyl dicarbonate (Boc anhydride). Boc anhydride is a common reagent in organic synthesis with the following properties:

PropertyValue
Molecular FormulaC10H18O5
Molar Mass218.25 g/mol
Melting Point22-24°C
Boiling Point185.342°C at 760 mmHg
Physical StateLiquid at room temperature

The reaction typically proceeds in the presence of a base such as triethylamine or potassium carbonate in a suitable solvent (tetrahydrofuran, dichloromethane, or methanol) .

Coupling with Chloropyridine Derivatives

The protected piperazine is then coupled with a suitable chlorinated pyridine derivative, often 2-chloro-4-pyridinecarboxylic acid (2-chloroisonicotinic acid) or its ester. This coupling typically involves nucleophilic aromatic substitution, where the piperazine nitrogen displaces the chlorine at the 2-position of the pyridine ring.

The starting material 2-chloro-4-pyridinecarboxylic acid has the following properties:

PropertyValue
CAS Number6313-54-8
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Melting Point246°C (decomposition)
Physical FormCrystalline powder
ColorWhite to beige

The reaction typically requires heating (80-110°C) in a polar aprotic solvent such as DMSO, DMF, or NMP, often in the presence of a base like potassium carbonate .

Alternative Synthetic Approaches

An alternative approach involves the use of microwave irradiation to facilitate the nucleophilic aromatic substitution reaction. In one documented procedure, 5-chloro-2-nitropyridine was reacted with 1-Boc-piperazine in DMSO at 100-110°C under microwave irradiation, resulting in a 63.81% yield of the coupled product .

Applications in Pharmaceutical Research

2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid serves as an important building block in medicinal chemistry, particularly in the development of:

Anti-Cryptosporidial Agents

This compound and its derivatives have been explored as scaffolds for developing agents against cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium. Researchers have used this compound as a starting point for structure-activity relationship (SAR) studies, replacing the triazolopyridazine head group with different heteroaryl groups to maintain potency while reducing affinity for the hERG channel .

Peptidase Inhibitors

Boc-protected piperazine derivatives are commonly used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The 2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid scaffold can serve as a precursor in such syntheses .

Opioid Receptor Ligands

Piperazine derivatives with Boc protection have been utilized in the synthesis of kappa opioid receptor antagonists. For example, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a new class of opioid receptor antagonists. The synthetic route often involves Boc-protected intermediates similar to our target compound .

Related Compounds and Structure-Activity Relationships

Several related compounds demonstrate the versatility of the Boc-protected piperazine scaffold in medicinal chemistry:

Boc-Protected Piperazine Carboxylic Acids

Compounds such as 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid share structural similarities and are used in similar applications:

CompoundCAS NumberApplication
(S)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid278788-60-6Peptide synthesis
(R)-1-Boc-Piperazine-2-carboxylic acid128019-59-0Chiral building blocks
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid192330-11-3Pharmaceutical intermediates

These compounds serve as valuable building blocks in asymmetric synthesis and the development of peptidomimetic drugs .

Nicotinic Acid Derivatives

2-[4-(tert-Butoxycarbonyl)-3-methyl-1-piperazinyl]nicotinic acid represents another closely related compound with potential pharmaceutical applications. The addition of a methyl group on the piperazine ring can significantly alter the pharmacokinetic properties and receptor binding profile of the resulting compounds .

Structure-Activity Relationships

Studies on related compounds have revealed important structure-activity relationships:

  • The position of the chlorine atom on the pyridine ring significantly affects binding affinity to target receptors

  • The Boc protecting group serves both as a synthetic handle and can influence the lipophilicity and membrane permeability of intermediates

  • Modifications to the piperazine ring, such as the introduction of methyl groups, can enhance selectivity for specific receptor subtypes

Analytical Characterization

The identification and purity assessment of 2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid typically involves multiple analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure. Typical 1H NMR signals include:

  • Singlet at approximately δ 1.4-1.5 ppm (9H) for the tert-butyl group

  • Multiple signals between δ 3.3-3.6 ppm for the piperazine protons

  • Aromatic proton signals between δ 7.0-8.5 ppm for the pyridine ring

Mass Spectrometry

Mass spectrometry typically shows a molecular ion peak at m/z 342 [M+H]+ corresponding to the protonated molecular ion, with characteristic isotope patterns due to the presence of chlorine.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity, with typical retention times depending on the specific column and mobile phase used. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the identification power of mass spectrometry for definitive characterization.

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